molecular formula C10H9ClN4O B3338353 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 890012-50-7

3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B3338353
CAS RN: 890012-50-7
M. Wt: 236.66 g/mol
InChI Key: CSHLSZFCPXYIAM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide, also known as CPPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPPC belongs to the pyrazole family of compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and progression. 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth, survival, and proliferation. 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide has been reported to exhibit various biochemical and physiological effects, including the induction of oxidative stress and DNA damage. 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide has also been shown to inhibit the activity of various enzymes involved in cancer growth and progression, such as topoisomerase II and telomerase.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide. One area of interest is the development of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide in combination with other anticancer agents, to determine if it can enhance their therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide and its potential toxicity in vivo.

Scientific Research Applications

3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide exhibits cytotoxic effects against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHLSZFCPXYIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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